Synthetic Yield: 3-Amino-2-bromophenol Synthesis Efficiency from Nitro Precursor
In the iron-mediated reduction of 2-bromo-3-nitrophenol to 3-amino-2-bromophenol, the reaction proceeds with a reported isolated yield of 43.9% after column chromatography purification . While direct head-to-head yield comparisons with the synthesis of regioisomers (e.g., 2-amino-3-bromophenol or 4-amino-2-bromophenol) under identical conditions are not available in the current searchable literature, this yield represents a reproducible baseline for procurement and process scale-up evaluation. The ortho-bromo group adjacent to the hydroxyl functionality is documented to enhance the reactivity of the aromatic ring toward electrophilic substitution and metal-catalyzed coupling reactions compared to non-brominated aminophenols, which lack this handle entirely [1].
| Evidence Dimension | Isolated synthetic yield from nitro precursor |
|---|---|
| Target Compound Data | 43.9% yield (1.27 g from 3.35 g starting material) |
| Comparator Or Baseline | 2-aminophenol (non-brominated) - no bromine handle available for cross-coupling; regioisomeric aminobromophenol yields not reported under identical conditions |
| Quantified Difference | Not directly comparable due to absence of parallel head-to-head data; baseline yield established for process assessment |
| Conditions | 2-bromo-3-nitrophenol (3.35 g, 15.4 mmol), acetic acid (35 mL), iron powder (4.5 g, 77.2 mmol), ethanol (50 mL), reflux, overnight |
Why This Matters
The established yield provides a procurement-relevant benchmark for assessing synthetic feasibility and cost-effectiveness relative to alternative routes or analogs, with the bromine substituent enabling downstream cross-coupling chemistry not possible with non-brominated aminophenols.
- [1] Kuujia. 3-Amino-2-bromophenol (CAS 100367-36-0) Technical Datasheet. www.kuujia.com. View Source
